molecular formula C10H13BrFN3 B3017580 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine CAS No. 1353979-24-4

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B3017580
CAS No.: 1353979-24-4
M. Wt: 274.137
InChI Key: LGHWBCVLSVKLLH-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound featuring a 5-fluoropyrimidine core linked to a piperidine ring substituted with a bromomethyl group at the 3-position. The fluorine atom at the 5-position of the pyrimidine ring enhances metabolic stability and bioavailability, common in pharmaceutical intermediates . The bromomethyl group serves as a reactive site for further functionalization, enabling applications in drug discovery and organic synthesis.

Properties

IUPAC Name

2-[3-(bromomethyl)piperidin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN3/c11-4-8-2-1-3-15(7-8)10-13-5-9(12)6-14-10/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHWBCVLSVKLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would yield a reduced piperidine derivative .

Scientific Research Applications

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoropyrimidine moiety can interact with enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Research Implications

  • The bromomethyl group in the target compound offers superior versatility for downstream modifications compared to non-halogenated analogs.
  • Fluorine substitution in all compared compounds underscores its role in optimizing pharmacokinetic profiles.

Biological Activity

2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings regarding the compound's biological activity, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a piperidine ring and a fluoropyrimidine moiety. This unique structure enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition or modulation of enzymatic activity. The fluoropyrimidine component is known to interact with various enzymes and receptors involved in critical biochemical pathways, making it a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that this compound exhibits both anticancer and antimicrobial properties. Its mechanism involves targeting specific cellular pathways that are often dysregulated in cancerous cells.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human cervical epithelial cells (HeLa) and pancreatic adenocarcinoma cells (BxPC-3), with IC50 values indicating effective cytotoxicity.

Cell LineIC50 (μM)
HeLa1.4±0.2
BxPC-30.50±0.02
RD (Rhabdomyosarcoma)16.2±0.3

These results suggest that the compound could be developed as a potential anticancer agent, particularly for tumors expressing specific molecular targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • In Vitro Studies : A study assessed the antiproliferative effects on several cancer cell lines, revealing significant cytotoxicity at micromolar concentrations.
  • Animal Models : Preliminary in vivo studies indicated reduced tumor growth in xenograft models treated with the compound, supporting its potential as an anticancer therapy.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds to understand its unique properties:

CompoundKey FeaturesBiological Activity
2-(3-Bromomethyl-piperidin-1-yl)-pyrimidineLacks fluorine substituentModerate anticancer activity
2-(3-Chloromethyl-piperidin-1-yl)-5-fluoropyrimidineChlorine instead of bromineLower reactivity compared to bromine

The presence of both bromomethyl and fluorine groups in this compound enhances its reactivity and potential efficacy compared to its analogs.

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